![molecular formula C13H8FNO2 B2566075 5-fluoro-3H-benzo[e]indole-2-carboxylic acid CAS No. 900640-37-1](/img/structure/B2566075.png)
5-fluoro-3H-benzo[e]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3H-benzo[e]indole-2-carboxylic acid is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is a derivative of indoles, which are a significant heterocyclic system in natural products and drugs .
Chemical Reactions Analysis
Indoles undergo various chemical reactions. For instance, they can be alkylated at the nitrogen atom, but due to the poor nucleophilicity of the nitrogen atom of indoles and the competing alkylation reaction at the C-3 position, the use of more sterically hindered ketones with a lower electrophilicity as N-alkylation reagents has been a great challenge .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The versatility of 5-fluoro-3H-benzo[e]indole-2-carboxylic acid in chemical synthesis is highlighted by its use in creating a wide array of fluoroindolecarboxylic acids. These compounds are prepared either directly from fluoroindoles, from chlorinated derivatives through hydrogen/metal permutation, or from bromo- or iodofluoroindoles by halogen/metal permutation, with the organometallic intermediate trapped with carbon dioxide. This process often requires the protection of the nitrogen atom on the five-membered ring with a trialkylsilyl group, illustrating the compound's reactivity and utility in synthesizing complex molecules with potential biological activity (Schlosser, Ginanneschi, & Leroux, 2006).
Pharmacological Research
In the field of pharmacological research, derivatives of this compound have been explored for their potential as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. The investigation into indole-based C-3 pyridone derivatives led to the discovery of inhibitors with significant potency. These derivatives interact with the enzyme in a manner that forms a covalent bond with the cysteine-366 thiol, demonstrating the compound's potential as a backbone for developing highly selective and potent antiviral agents (Chen et al., 2012).
Photophysical Studies and Sensor Development
The photophysical properties of new fluorescent indole derivatives synthesized from this compound have been studied for their potential as fluorescent probes. These studies have shown that certain derivatives exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable candidates for sensor development, particularly for detecting fluoride ions. This specific application highlights the compound's role in the development of sensitive and selective sensors for environmental and biological monitoring (Pereira et al., 2010).
Catalytic Applications and Biological Activity
This compound derivatives have been synthesized using nickel ferrite nanoparticles as a catalyst, demonstrating the compound's utility in facilitating chemical reactions that lead to biologically active molecules. These derivatives were evaluated for their antioxidant and antimicrobial activities, showcasing the potential of this compound as a foundational structure in the development of new therapeutic agents with diverse biological activities (Rao et al., 2019).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5-fluoro-3h-benzo[e]indole-2-carboxylic acid, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-fluoro-3H-benzo[e]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYRCFYXAMRDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


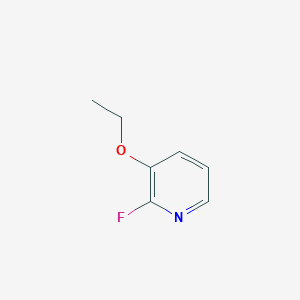
![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
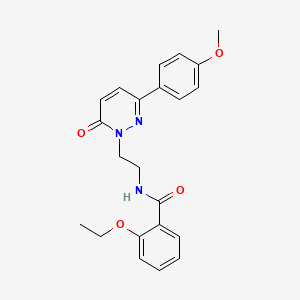
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
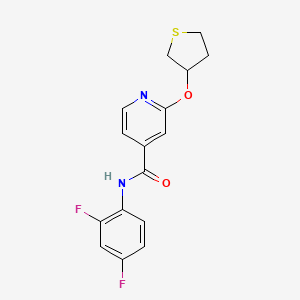
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
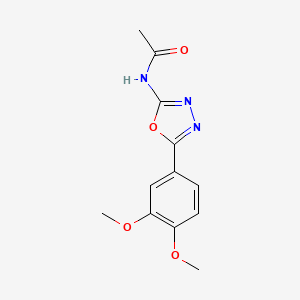
![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
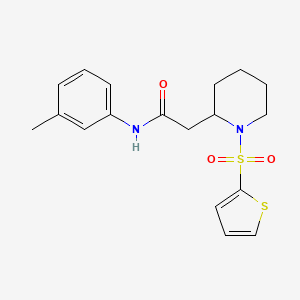
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)

![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)